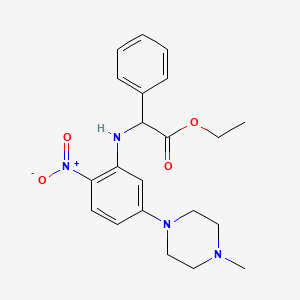![molecular formula C26H18N2O2S2 B15248366 9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]- CAS No. 506443-25-0](/img/structure/B15248366.png)
9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione is an anthracene-based derivative Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione typically involves multi-step reactions. One common method includes the reaction of 1,5-dichloroanthracene-9,10-dione with 2-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production method.
化学反应分析
Types of Reactions
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. The compound can also interact with enzymes and proteins, affecting various cellular pathways.
相似化合物的比较
Similar Compounds
1,4-Bis((2-aminophenyl)thio)anthracene-9,10-dione: Similar in structure but with different substitution patterns.
1,5-Bis((2-hydroxyphenyl)thio)anthracene-9,10-dione: Contains hydroxyl groups instead of amino groups.
1,5-Bis((2-methylphenyl)thio)anthracene-9,10-dione: Contains methyl groups instead of amino groups.
Uniqueness
1,5-Bis((2-aminophenyl)thio)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its amino groups enhance its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
506443-25-0 |
|---|---|
分子式 |
C26H18N2O2S2 |
分子量 |
454.6 g/mol |
IUPAC 名称 |
1,5-bis[(2-aminophenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2S2/c27-17-9-1-3-11-19(17)31-21-13-5-7-15-23(21)25(29)16-8-6-14-22(24(16)26(15)30)32-20-12-4-2-10-18(20)28/h1-14H,27-28H2 |
InChI 键 |
GGEBJIYKBQUOIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


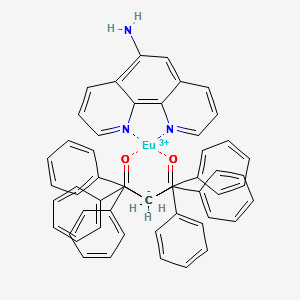
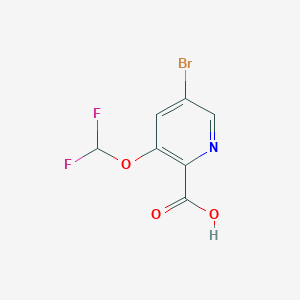


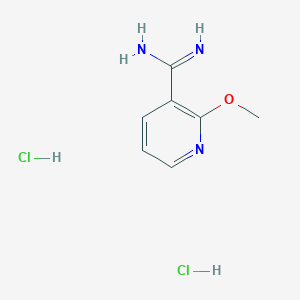


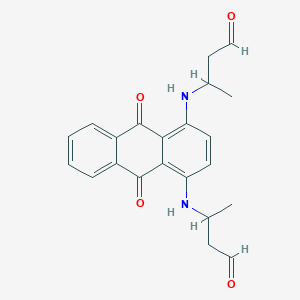
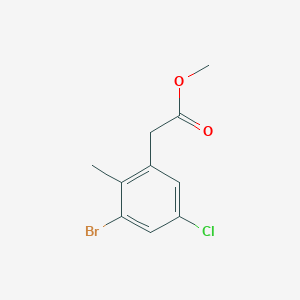
![N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide](/img/structure/B15248347.png)



